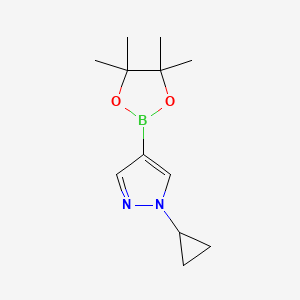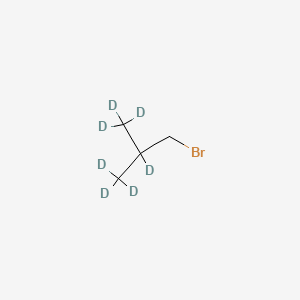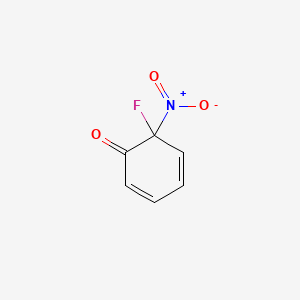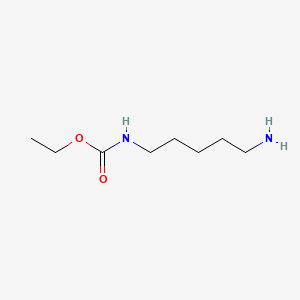
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid, often referred to as THC-COOH, is the primary secondary metabolite of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. This compound is formed in the body after the consumption of cannabis and is a key marker in drug testing due to its long half-life and presence in various biological fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid typically involves the oxidation of 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC) by liver enzymes. This process can be replicated in the laboratory using specific reagents and conditions. For instance, the oxidation can be carried out using potassium permanganate or other oxidizing agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. These methods often utilize advanced chromatographic techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of 11-OH-THC to this compound.
Reduction: Although less common, reduction reactions can modify the carboxylic acid group.
Substitution: Various substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The primary product of these reactions is this compound itself, along with potential derivatives depending on the specific reaction conditions .
Scientific Research Applications
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the detection and quantification of THC metabolites.
Biology: Studied for its role in the metabolism of THC and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of drug testing kits and forensic analysis
Mechanism of Action
The mechanism of action of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid involves its formation through the oxidation of 11-hydroxy-Δ9-tetrahydrocannabinol by liver enzymes. This compound is then further metabolized by conjugation with glucuronide, making it more water-soluble and easier to excrete from the body . It does not have psychoactive effects but may contribute to the overall pharmacological profile of cannabis through its interactions with cannabinoid receptors .
Comparison with Similar Compounds
11-Hydroxy-Δ9-Tetrahydrocannabinol (11-OH-THC): The immediate precursor to 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid.
Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Ajulemic Acid: A synthetic analog of this compound
Uniqueness: this compound is unique due to its role as a non-psychoactive metabolite of THC, making it a crucial marker in drug testing and forensic analysis.
Properties
CAS No. |
96912-65-1 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.397 |
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-4-5-11-8-15(20)17-13-10-12(18(21)22)6-7-14(13)19(2,3)23-16(17)9-11/h8-10,13-14,20H,4-7H2,1-3H3,(H,21,22)/t13-,14-/m1/s1 |
InChI Key |
BTTRWQMCLAXICU-ZIAGYGMSSA-N |
SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C(=O)O)C(=C1)O |
Synonyms |
(6aR,10aR)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic Acid; _x000B_(6aR-trans)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B569216.png)
![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
![N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B569219.png)

![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)

![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)
